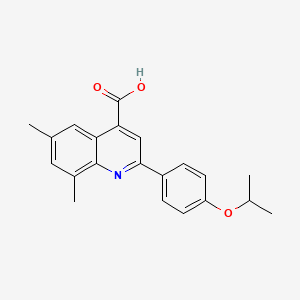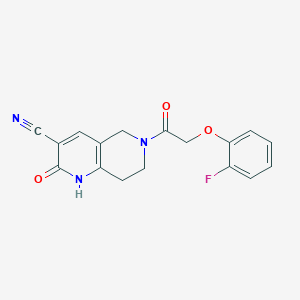
6-(2-(2-Fluorophenoxy)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(2-(2-Fluorophenoxy)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile” is a complex organic molecule. It contains a fluorophenoxy group, which is a phenol derivative that has been substituted with a fluorine atom . The compound also contains an acetyl group, a naphthyridine ring, and a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The fluorophenoxy group is likely to be electron-withdrawing due to the presence of the electronegative fluorine atom . The acetyl group is a carbonyl group, which is polar and can participate in hydrogen bonding . The naphthyridine ring is a heterocyclic ring containing nitrogen atoms, which can also participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of several functional groups. The fluorophenoxy group could undergo nucleophilic substitution reactions, while the acetyl group could undergo addition-elimination reactions . The naphthyridine ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the fluorophenoxy group could make the compound relatively nonpolar and lipophilic . The acetyl group and the naphthyridine ring could contribute to the compound’s ability to form hydrogen bonds, which could affect its solubility in different solvents .科学的研究の応用
Facile Synthesis and Novel Derivatives
Research has focused on developing new and convenient procedures for synthesizing 1,6-naphthyridin-2(1H)-ones and their derivatives. These compounds, including the one mentioned, have been synthesized through reactions involving N,N-dimethylformamide dimethyl acetal and various cyclization processes. The synthesis pathway emphasizes the versatility of these compounds in forming different derivatives with potential applications in medicinal chemistry and material science (Singh & Lesher, 1990).
Antibacterial Activity
A study on pyridonecarboxylic acids, which share a structural similarity with the compound , has shown that derivatives of this chemical framework possess antibacterial activity. The research highlights the synthesis and evaluation of various analogues for their antibacterial properties, indicating the compound's potential role in developing new antibacterial agents (Egawa et al., 1984).
Alzheimer's Disease Therapy
Derivatives of the compound have been investigated for their potential application in Alzheimer's disease therapy. One study describes the synthesis of non-hepatotoxic, antioxidant agents showing moderate but selective human acetylcholinesterase inhibition. This suggests the compound's relevance in researching treatments for neurodegenerative diseases (Balmori et al., 2017).
Fluorescence Detection
The compound's structural relatives have been utilized in fluorescence detection of free radicals, indicating its potential application in analytical chemistry and biological studies. The fluorescence quantum yield changes upon radical scavenging reactions, making these compounds useful in detecting and studying free radical processes (Gerlock et al., 1990).
Antitumor Agents
Another area of application is in the development of antitumor agents. Research into naphthyridine derivatives has explored their synthesis and structure-activity relationships, with some compounds showing promising cytotoxic activities against tumor cell lines. This highlights the potential of such compounds in cancer therapy research (Tsuzuki et al., 2004).
将来の方向性
特性
IUPAC Name |
6-[2-(2-fluorophenoxy)acetyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c18-13-3-1-2-4-15(13)24-10-16(22)21-6-5-14-12(9-21)7-11(8-19)17(23)20-14/h1-4,7H,5-6,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWFFAXSXUUTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954935.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2954938.png)
![methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2954940.png)
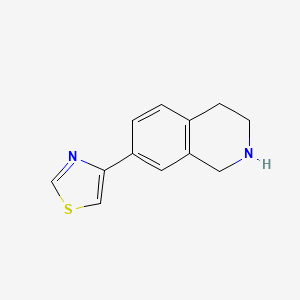
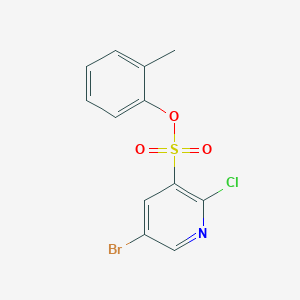
![1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride](/img/structure/B2954946.png)
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954947.png)

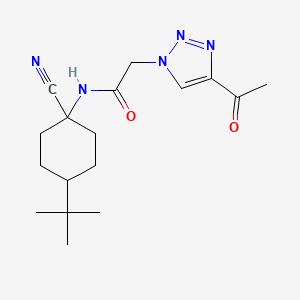

![1-(4-{4-[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2954953.png)
![6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954956.png)
